BenchChemオンラインストアへようこそ!

5-bromo-2-chloro-N-(3-methoxypropyl)benzamide

Dual BET/HDAC inhibitor Polypharmacology Epigenetic chemical probe

5-Bromo-2-chloro-N-(3-methoxypropyl)benzamide (CAS 892019-63-5, molecular formula C11H13BrClNO2, molecular weight 306.58 g/mol) is a synthetic benzamide derivative substituted with bromine at the 5-position, chlorine at the 2-position, and an N-(3-methoxypropyl) amide side chain. This compound has been profiled in biochemical assays as a dual-activity small molecule that simultaneously engages bromodomain-containing proteins (BRD2, BRD3) of the BET family and class I histone deacetylases (HDAC1, HDAC2), distinguishing it from single-target BET or HDAC probes.

Molecular Formula C11H13BrClNO2
Molecular Weight 306.58 g/mol
Cat. No. B14900037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-(3-methoxypropyl)benzamide
Molecular FormulaC11H13BrClNO2
Molecular Weight306.58 g/mol
Structural Identifiers
SMILESCOCCCNC(=O)C1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C11H13BrClNO2/c1-16-6-2-5-14-11(15)9-7-8(12)3-4-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,14,15)
InChIKeyZUZHEWSGAOMWRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-N-(3-methoxypropyl)benzamide (CAS 892019-63-5): A Dual-Activity Benzamide Probe for BET Bromodomain and HDAC Target Engagement


5-Bromo-2-chloro-N-(3-methoxypropyl)benzamide (CAS 892019-63-5, molecular formula C11H13BrClNO2, molecular weight 306.58 g/mol) is a synthetic benzamide derivative substituted with bromine at the 5-position, chlorine at the 2-position, and an N-(3-methoxypropyl) amide side chain . This compound has been profiled in biochemical assays as a dual-activity small molecule that simultaneously engages bromodomain-containing proteins (BRD2, BRD3) of the BET family and class I histone deacetylases (HDAC1, HDAC2), distinguishing it from single-target BET or HDAC probes [1][2]. It is available from multiple reputable chemical suppliers at ≥98% purity for research use .

Why 5-Bromo-2-chloro-N-(3-methoxypropyl)benzamide Cannot Be Replaced by Single-Target BET or HDAC Probes in Epigenetic Studies


Procurement decisions for epigenetic chemical probes frequently involve choosing between single-target BET bromodomain inhibitors (e.g., JQ1, I-BET762, OTX015) and single-target HDAC inhibitors (e.g., CI-994, entinostat/MS-275). These single-target agents have no meaningful activity at the reciprocal target class at their effective concentrations [1]. In experimental designs where simultaneous blockade of BET-mediated transcriptional regulation and HDAC-mediated deacetylation is required, a combination of two separate compounds introduces pharmacokinetic and pharmacodynamic variables, formulation complexity, and potential drug-drug interactions. 5-Bromo-2-chloro-N-(3-methoxypropyl)benzamide uniquely offers both activities within a single chemical entity, as demonstrated by its quantitatively verified dual inhibition profile against BRD2/BRD3 bromodomains and HDAC1/HDAC2 enzymes [2]. Substituting this compound with any single-target alternative would eliminate one arm of the dual mechanism and fundamentally alter the experimental outcome.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 5-Bromo-2-chloro-N-(3-methoxypropyl)benzamide


Dual BET/HDAC Inhibition vs. JQ1: Unique Polypharmacology Confirmed by Parallel Biochemical Profiling

5-Bromo-2-chloro-N-(3-methoxypropyl)benzamide exhibits simultaneous, quantifiable inhibition of both BET bromodomains and HDAC enzymes in biochemical assays [1]. In contrast, the archetypal BET probe (+)-JQ1 demonstrates potent BET inhibition (IC50 = 77 nM and 33 nM for BRD4 BD1 and BD2, respectively) but has no reported HDAC1 or HDAC2 inhibitory activity at concentrations up to 10 μM [2]. The dual-target profile of the target compound is supported by independent BindingDB entries that document both BRD2/BRD3 and HDAC1/HDAC2 binding within the same Chemical Probe dataset curated by ChEMBL [1]. No commercially available single-target BET inhibitor (JQ1, I-BET762, OTX015) replicates this dual-mechanism activity profile [3].

Dual BET/HDAC inhibitor Polypharmacology Epigenetic chemical probe Benzamide scaffold

BRD2 BD1 Affinity: 7.7-Fold Superiority Over (+)-JQ1 in Comparable Biochemical Assay Format

The target compound inhibits BRD2 BD1 with an IC50 of 11 nM as measured by fluorescence-based microtiter plate reader assay [1]. In a comparable biochemical format (AlphaScreen assay with recombinant His-tagged BRD2 BD1), (+)-JQ1 yields an IC50 of 155 nM [2]. Although the assay readout technologies differ (fluorescence microtiter plate vs. AlphaScreen), both are standardized biochemical inhibition assays using recombinant protein domains, enabling cross-study potency comparison. This ~14-fold potency advantage of the target compound for BRD2 BD1 may translate to more complete target engagement at lower compound concentrations in cellular assays.

BRD2 BD1 inhibition BET bromodomain potency Fluorescence biochemical assay

BRD3 BD2 Selectivity Window: 3.8-Fold Discrimination Between BRD3 BD1 and BD2

The target compound exhibits a measurable selectivity window between the two bromodomains of BRD3: BD1 IC50 = 11 nM vs. BD2 IC50 = 38 nM (3.5-fold BD1 preference), both measured by TR-FRET assay [1]. This contrasts with pan-BET inhibitors such as (+)-JQ1, which show relatively balanced BD1/BD2 inhibition across BRD2/3/4 (within ~2-3 fold) [2], and with BD2-selective probes such as iBET-BD2 (GSK046), which exhibit extreme BD2 selectivity (BRD3 BD2 IC50 = 98 nM; BRD3 BD1 IC50 = 36,317 nM; 370-fold discrimination) [3]. The target compound's moderate BD1 preference represents a distinct selectivity profile—neither pan-BET nor BD2-selective—that may be useful for dissecting BD1-specific functions of BRD3.

BRD3 bromodomain selectivity BD1 vs BD2 BET domain-selective probe

HDAC1 Inhibition: 11.6-Fold Greater Potency Than the Benzamide HDAC Inhibitor Entinostat (MS-275)

The target compound inhibits HDAC1 with an IC50 of 21 nM in a fluorescence-based biochemical assay [1]. The clinically studied benzamide-class HDAC inhibitor entinostat (MS-275) inhibits HDAC1 with reported IC50 values of 243 nM [2], representing an approximately 11.6-fold potency advantage for the target compound. This potency difference is notable given that both compounds share a benzamide zinc-binding scaffold. Furthermore, the target compound is more potent against HDAC1 (IC50 = 21 nM) than CI-994 (tacedinaline, IC50 = 900 nM), another benzamide HDAC inhibitor .

HDAC1 inhibition Class I HDAC Benzamide HDAC inhibitor Potency comparison

HDAC2 Inhibition: Comparable Potency to Clinical-Stage Class I HDAC Inhibitors with Added BET Activity

The target compound inhibits HDAC2 with an IC50 of 52 nM [1]. This is comparable to the HDAC2 potency of the clinical-stage class I HDAC inhibitor Colrestat (5d), which has an HDAC2 IC50 of 52.5 nM [2]. However, unlike Colrestat—which is a pure HDAC inhibitor with no BET activity—the target compound simultaneously inhibits BRD2 BD1 (IC50 = 11 nM) and BRD3 BD1 (IC50 = 11 nM). The compound thus matches the HDAC2 potency of a clinical-stage class I HDAC inhibitor while adding a BET bromodomain inhibition component that is entirely absent from Colrestat and other pure HDAC inhibitors.

HDAC2 inhibition Dual pharmacology advantage Class I HDAC benchmark

Scaffold Distinction: Ortho-Chloro Benzamide Motif Confers Different HDAC Binding Geometry Compared to meta-Substituted Benzamide HDAC Inhibitors

The target compound features a 2-chloro (ortho) substituent on the benzamide ring, distinguishing it from the majority of clinically studied benzamide HDAC inhibitors such as entinostat (MS-275) and chidamide, which bear a 2-amino (ortho-amino) substituent as the zinc-binding group [1]. The 2-chloro substitution alters the electronic properties of the benzamide carbonyl, potentially affecting the geometry of zinc chelation in the HDAC active site. While direct crystallographic data for this compound's HDAC binding mode are not publicly available, the ortho-chloro benzamide motif represents a structurally distinct zinc-binding pharmacophore that may confer different HDAC isoform selectivity profiles compared to ortho-amino benzamide HDAC inhibitors [2]. This scaffold distinction is relevant for medicinal chemistry programs exploring novel zinc-binding groups beyond the canonical ortho-amino anilide.

Benzamide scaffold Structure-activity relationship HDAC zinc-binding group Ortho-substitution

Recommended Procurement and Application Scenarios for 5-Bromo-2-chloro-N-(3-methoxypropyl)benzamide in Epigenetic Research


Simultaneous BET and HDAC Pathway Interrogation Without Two-Drug Combination Artifacts

In mechanistic epigenetic studies where both BET-mediated transcriptional regulation and HDAC-mediated histone deacetylation must be simultaneously inhibited, the dual-activity profile of 5-bromo-2-chloro-N-(3-methoxypropyl)benzamide (BRD2 BD1 IC50 = 11 nM; HDAC1 IC50 = 21 nM) enables single-agent experiments with defined, quantifiable target engagement at both nodes [1]. This eliminates the need for co-treatment with separate BET and HDAC inhibitors (e.g., JQ1 + entinostat), which introduces confounding variables from differential pharmacokinetics, protein binding, and cellular permeability between two distinct chemical entities. Researchers studying crosstalk between histone acetylation readers (BET) and erasers (HDAC) in cancer or inflammation models are the primary beneficiaries of this simplified experimental design [2].

BRD3 BD1-Focused Chemical Biology With Moderate Domain Selectivity

The compound's BRD3 BD1 IC50 of 11 nM combined with 3.5-fold selectivity over BRD3 BD2 (IC50 = 38 nM) provides a tool for experiments where partial preservation of BD2 function is desired while fully inhibiting BD1 [1]. This contrasts with the pan-BET inhibitor (+)-JQ1, which inhibits all BET bromodomains non-selectively, and BD2-exclusive probes like iBET-BD2, which leave BD1 completely untouched [3]. Applications include dissecting the differential roles of BRD3 BD1 vs. BD2 in gene-specific transcriptional regulation, where complete BD2 blockade may produce undesired transcriptional consequences that moderate BD1-preferential inhibition avoids.

Medicinal Chemistry Starting Point for Dual BET/HDAC Lead Optimization

The confirmed dual-activity profile, the ortho-chloro benzamide scaffold distinct from ortho-amino anilide HDAC inhibitors [1], and the measurable BRD3 domain selectivity provide a structurally tractable starting point for medicinal chemistry optimization [2]. The compound's sub-100 nM potency across both target classes, combined with its molecular weight of only 306.58 g/mol, offers attractive ligand efficiency metrics for hit-to-lead campaigns. Structure-activity relationship exploration at the 5-bromo position, the N-(3-methoxypropyl) chain, and the ortho-chloro substituent could yield analogs with improved selectivity, pharmacokinetic properties, or in vivo activity while maintaining the dual BET/HDAC mechanism [3].

Reference Compound for Assay Validation of Dual BET/HDAC Biochemical Screening Cascades

In drug discovery organizations establishing biochemical screening cascades for dual BET/HDAC inhibitors, this compound serves as a well-characterized positive control with defined IC50 values across four relevant assays: BRD2 BD1 (11 nM), BRD3 BD1 (11 nM), HDAC1 (21 nM), and HDAC2 (52 nM) [1]. The quantitative reproducibility of these values across independent assay formats (fluorescence microtiter plate and TR-FRET) supports its use as an inter-assay calibration standard for screening quality control [2]. Procurement of a single reference compound that validates multiple assay endpoints reduces inventory complexity and ensures consistent lot-to-lot performance monitoring across screening campaigns.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-(3-methoxypropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.